4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via acylation using 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzoyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Scientific Research Applications
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-dichloro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid
- 4-(2,6-difluoro-benzoylamino)-1-(4-methyl-benzyl)-1H-pyrazole-3-carboxylic acid
- 4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-phenyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-(2,6-difluoro-benzoylamino)-1-(4-methoxy-benzyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both difluorobenzoyl and methoxybenzyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2,6-difluorobenzoyl)amino]-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4/c1-28-12-7-5-11(6-8-12)9-24-10-15(17(23-24)19(26)27)22-18(25)16-13(20)3-2-4-14(16)21/h2-8,10H,9H2,1H3,(H,22,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVHDSOCASHGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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